molecular formula C12H9ClN4 B8315861 3-Amino-5-(4-chloro-1-naphthyl)-1H-1,2,4-triazol

3-Amino-5-(4-chloro-1-naphthyl)-1H-1,2,4-triazol

Cat. No. B8315861
M. Wt: 244.68 g/mol
InChI Key: UOEKKPGPSHOIPE-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 7-(2) was applied. The compound (1.90 g) obtained in (3) above, methanol (20 ml), metallic sodium (810 mg) and aminoguanidine nitrate (4.8 g) were used as reagents to give a brown solid (2.27 g). The obtained compound was used as it was in the next reaction.
[Compound]
Name
compound
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](OC)=O)=[CH:4][CH:3]=1.[Na].[N+]([O-])(O)=O.[NH2:21][NH:22][C:23]([NH2:25])=[NH:24]>CO>[NH2:25][C:23]1[N:24]=[C:12]([C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]([Cl:1])=[CH:3][CH:4]=2)[NH:21][N:22]=1 |f:2.3,^1:15|

Inputs

Step One
Name
compound
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
810 mg
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
[N+](=O)(O)[O-].NNC(=N)N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)C1=CC=C(C2=CC=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.